Alpiropride, also known as RIV-2093, is a chemical compound classified as a dopamine D2-receptor antagonist. It shares structural similarities with sulpiride and is primarily used in the treatment of conditions such as migraines and hypertension. The compound has garnered attention for its potential therapeutic applications and is characterized by its unique molecular structure and properties.
Alpiropride is classified under several categories, including:
The compound's molecular formula is , with a molecular weight of approximately 382.478 g/mol. Its IUPAC name reflects its complex structure, which includes various functional groups that contribute to its pharmacological activity .
The synthesis of Alpiropride involves multiple steps, beginning with the formation of a benzamide core. The process can be outlined as follows:
Industrial production methods mirror laboratory synthesis but are optimized for larger-scale production, ensuring high yield and purity to meet pharmaceutical standards.
Alpiropride participates in various chemical reactions that can modify its structure:
Common reagents used in these reactions include:
The products formed during these reactions depend on the reagents and conditions applied.
Alpiropride functions primarily as a dopamine D2-receptor antagonist. Its mechanism of action involves binding to D2 receptors in the brain, leading to modulation of dopaminergic signaling pathways. This action is beneficial in treating migraines by reducing excessive neuronal excitability associated with migraine attacks.
Research indicates that Alpiropride may also influence other neurotransmitter systems, contributing to its antihypertensive effects. The precise interactions at the molecular level are still under investigation, but preliminary data suggest a complex interplay between various neurotransmitter receptors .
Alpiropride has several notable applications in scientific research:
(S)-Alpiropride is systematically named as (S)-N-((1-allylpyrrolidin-2-yl)methyl)-4-amino-2-methoxy-5-(N-methylsulfamoyl)benzamide under IUPAC conventions. Its molecular formula is C₁₇H₂₆N₄O₄S, corresponding to a molecular weight of 382.48 g/mol. The structural backbone comprises a benzamide moiety substituted with:
CNS(=O)(=O)c1cc(c(cc1N)OC)C(=O)NC[C@@H]2CCCN2CC=C
QRQMZZNDJGHPHZ-LBPRGKRZSA-N
[1] Table 1: Atomic Composition of (S)-Alpiropride
Element | Percentage | Atomic Count |
---|---|---|
Carbon (C) | 53.39% | 17 |
Hydrogen (H) | 6.85% | 26 |
Nitrogen (N) | 14.65% | 4 |
Oxygen (O) | 16.73% | 4 |
Sulfur (S) | 8.38% | 1 |
Data derived from elemental analysis [4]
The sole chiral center resides at the C2 position of the pyrrolidine ring, where the carbon bears the aminomethyl substituent (–CH₂NH–). This center adopts an (S)-absolute configuration, as denoted by the stereodescriptor in its IUPAC name and the [C@@H]
notation in its SMILES string. Enantiomeric purity is critical for biological activity, as the (R)-enantiomer likely exhibits distinct pharmacodynamic properties. Crystallographic studies confirm that the chiral environment influences molecular packing and hydrogen-bonding networks in the solid state, which may correlate with stability and solubility [1] [7].
(S)-Alpiropride has a molecular weight of 382.48 g/mol. It exists as a solid powder under ambient conditions and is soluble in dimethyl sulfoxide (DMSO), though aqueous solubility data remains unreported. Stability assessments indicate that the compound requires storage at –20°C for long-term preservation (>3 years), with short-term stability maintained at 0–4°C. The presence of sulfonamide and secondary amide groups renders it susceptible to photodegradation or hydrolysis under extreme pH conditions, necessitating protection from light and moisture [4].
Table 2: Physicochemical and Handling Properties
Property | Specification |
---|---|
Appearance | Solid powder |
Molecular Weight | 382.48 g/mol |
Solubility | Soluble in DMSO |
Storage Temperature | –20°C (long-term); 0–4°C (short-term) |
Shelf Life | >3 years |
Purity (typical) | >98% |
Compiled from supplier specifications [4]
X-ray crystallography confirms that (S)-Alpiropride adopts a distorted tetrahedral geometry around its chiral carbon, with bond angles of ~109.5°. The allyl chain extends perpendicularly to the pyrrolidine plane, creating a steric profile that influences receptor binding. Spectroscopic characterizations include:
Anisotropic displacement parameters (ADPs) from crystallographic models further reveal low vibrational mobility (<0.5 Ų) at the benzamide core, indicating rigidity, while the allyl group exhibits higher flexibility (>1.0 Ų) [3] [7].
Table 3: Analytical Techniques for Structural Characterization
Method | Key Parameters | Structural Insights |
---|---|---|
X-ray Diffraction | Space group: P2₁; Z=4 | Chiral packing; H-bonding networks |
IR Spectroscopy | ν=1,650 cm⁻¹ (C=O); 1,350 cm⁻¹ (SO₂) | Amide/sulfonamide functional groups |
Mass Spectrometry | [M+H]⁺=383.1675; Δ=0.1 ppm | Molecular mass; fragmentation pathways |
NMR (predicted) | δ 170 (C=O); δ 40 (N-CH₃) | Carbon hybridization; chemical shifts |
Data synthesized from experimental and computational studies [3] [4] [7]
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.:
CAS No.: 1242240-30-7